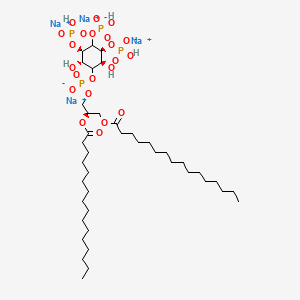

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sel de sodium): est un analogue synthétique de la phosphatidylinositol (PtdIns) naturelle présentant des acides gras saturés C16:0 aux positions sn-1 et sn-2. Il partage la même stéréochimie de l'inositol et du diacylglycérol (DAG) que le composé naturel. PtdIns-(3,4,5)-P3 joue un rôle crucial dans les voies de signalisation cellulaire en régulant divers processus cellulaires .

Méthodes De Préparation

Voies de synthèse: La synthèse de PtdIns-(3,4,5)-P3 implique les étapes suivantes:

Matière première: La phosphatidylinositol (PtdIns) sert de matière première.

Phosphorylation: PtdIns subit une phosphorylation aux positions 3, 4 et 5 à l'aide de kinases spécifiques.

Modification lipidique: Le PtdIns-(3,4,5)-P3 résultant est modifié par des groupes palmitoyle aux positions sn-1 et sn-2.

Formation de sel de sodium: Le composé final est converti en sa forme de sel de sodium pour la stabilité et la solubilité.

Production industrielle:: Les méthodes de production industrielle impliquent généralement une synthèse enzymatique ou chimique, suivie d'une purification et d'une formulation en un produit stable.

Analyse Des Réactions Chimiques

Phosphorylation and Dephosphorylation

The primary chemical reactions involving PtdIns(3,4,5)P3 include phosphorylation and dephosphorylation:

- Phosphorylation : This reaction is catalyzed by PI3K enzymes that convert PtdIns(4,5)P2 into PtdIns(3,4,5)P3 upon activation by receptor tyrosine kinases or G protein-coupled receptors.

- Dephosphorylation : The action of phosphatase and tensin homolog (PTEN) and SHIP enzymes leads to the conversion of PtdIns(3,4,5)P3 back to PtdIns(4,5)P2 or other lower phosphorylated forms. This regulation is crucial for maintaining cellular signaling balance .

Interaction with Effector Proteins

Once synthesized, PtdIns(3,4,5)P3 serves as a docking site for various effector proteins with pleckstrin homology (PH) domains. These interactions facilitate downstream signaling cascades critical for cellular functions such as growth and metabolism.

Table 2: Key Effector Proteins Interacting with PtdIns(3,4,5)P3

| Protein Name | Function |

|---|---|

| AKT | Cell survival and metabolism |

| PDK1 | Activates AKT through phosphorylation |

| PKCζ | Regulates various signaling pathways |

Biological Activity and Significance

Research indicates that synthetic analogs of PtdIns(3,4,5)P3 can exhibit prolonged biological activity compared to their natural counterparts. For instance:

- Stabilized Analogues : Metabolically-stabilized analogs have shown enhanced agonistic activity in cellular models mimicking insulin effects on sodium transport .

- Role in Disease : Aberrant signaling through the PI3K pathway involving PtdIns(3,4,5)P3 has been implicated in various diseases including cancer. Understanding these pathways is vital for developing therapeutic strategies targeting these signaling mechanisms .

Applications De Recherche Scientifique

PtdIns-(3,4,5)-P3 is extensively studied due to its critical roles:

Cell Signaling: Regulates cell growth, survival, and proliferation.

Metabolism: Influences glucose homeostasis and lipid metabolism.

Immune Response: Modulates immune cell activation and function.

Cancer Research: Implicated in cancer progression and metastasis.

Mécanisme D'action

PtdIns-(3,4,5)-P3 acts as a second messenger by binding to specific proteins, including Akt (protein kinase B), leading to downstream signaling cascades. It activates pathways involved in cell survival, growth, and motility.

Comparaison Avec Des Composés Similaires

PtdIns-(3,4,5)-P3 est unique par son motif de phosphorylation spécifique et son rôle dans la signalisation PI3K/Akt. Des composés similaires incluent PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sel de sodium) et PtdIns-(1,2-dipalmitoyl) (sel d'ammonium) .

Activité Biologique

Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) is a crucial lipid signaling molecule involved in various cellular processes, including growth, survival, and metabolism. The compound PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) serves as a membrane anchor for proteins with pleckstrin homology (PH) domains, facilitating their recruitment and activation in response to extracellular signals. This article reviews the biological activity of this compound, focusing on its signaling pathways, regulatory mechanisms, and implications in disease contexts.

Structure and Synthesis

PtdIns-(3,4,5)-P3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) by the action of phosphoinositide 3-kinases (PI3Ks). The dipalmitoyl form refers to the presence of two palmitic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This modification enhances membrane affinity and stability compared to its non-acylated counterparts.

Synthesis Process:

- Starting Material: Phosphatidylinositol.

- Enzymatic Action: PI3K catalyzes the phosphorylation at the 3-position.

- Purification: The product is purified through chromatographic techniques to obtain the sodium salt form.

Signaling Pathways

PtdIns(3,4,5)P3 acts primarily through the activation of downstream signaling pathways:

- AKT Pathway: PtdIns(3,4,5)P3 recruits AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates various substrates involved in cell survival and proliferation .

- Regulation by Phosphatases: The activity of PtdIns(3,4,5)P3 is tightly regulated by phosphatases such as PTEN and SHIP1. These enzymes dephosphorylate PtdIns(3,4,5)P3 to terminate signaling .

Cellular Effects

- Cell Proliferation: PtdIns(3,4,5)P3 plays a pivotal role in promoting cell growth and division through AKT-mediated pathways .

- Metabolism Regulation: It influences glucose metabolism by activating GLUT4 translocation to the plasma membrane .

- Ion Transport: Studies have shown that dipalmitoyl PtdIns(3,4,5)P3 can mimic insulin's effects on sodium transport in renal epithelial cells .

Breast Cancer

In breast cancer models, hyperactivation of the PI3K/AKT pathway due to increased levels of PtdIns(3,4,5)P3 has been observed. This dysregulation contributes to tumor growth and resistance to therapies .

Colorectal Cancer

Research indicates that nuclear translocation of PI3Kα leads to elevated levels of nuclear PtdIns(3,4,5)P3 in colorectal cancer cells. This translocation is associated with altered RNA metabolism and pre-mRNA splicing processes .

Tables

| Function | Mechanism | Biological Impact |

|---|---|---|

| Cell Growth | AKT activation | Enhanced proliferation |

| Glucose Metabolism | GLUT4 translocation | Increased glucose uptake |

| Sodium Transport | Mimics insulin | Regulates renal sodium absorption |

| RNA Metabolism | Nuclear PI3Kα signaling | Modulates gene expression |

Propriétés

IUPAC Name |

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHWJEMVEFYEGE-GQDGIFEPSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78Na4O22P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1138.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.